2-(3-Chlorophenyl)-5-methyl-4-(piperazin-1-ylmethyl)oxazole
Overview
Description
“2-(3-Chlorophenyl)-5-methyl-4-(piperazin-1-ylmethyl)oxazole” is a chemical compound with the molecular formula C15H18ClN3O . It’s a part of the piperazine family, which is a common structural motif found in agrochemicals and pharmaceuticals .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, can be accomplished through various methods. One common method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Another method involves the reaction of diethanolamine with m-chloroaniline .Molecular Structure Analysis
The molecular weight of “this compound” is 291.776 Da . The structure of the compound is determined by techniques such as HRMS, IR, 1H, and 13C NMR experiments .Scientific Research Applications
Synthesis and Evaluation for Antimicrobial Activities : A study by (Bektaş et al., 2007) demonstrated the synthesis of novel 1,2,4-Triazole derivatives, which showed promising antimicrobial activities against various microorganisms. This indicates the potential of 2-(3-Chlorophenyl)-5-methyl-4-(piperazin-1-ylmethyl)oxazole in developing new antimicrobial agents.
Anticancer and Antimicrobial Agent Development : Research by (Katariya et al., 2021) focused on the synthesis of new compounds containing oxazole, pyrazoline, and pyridine entities. These compounds showed significant anticancer and antimicrobial activities, suggesting the chemical's relevance in creating treatments against cancer and microbial infections.
Antitumor Activity : A study conducted by (Ding et al., 2016) involved the synthesis of 1,2,4-triazole Schiff bases containing the 1-[bi-(4-fluorophenyl)methyl]piperazine group. These compounds demonstrated good to excellent inhibitory activity against tumor cells, highlighting the compound's utility in cancer research.
Anti-inflammatory Applications : Research by (Koksal et al., 2013) explored the synthesis of novel compounds for their anti-inflammatory activity. This suggests that derivatives of this compound could be potential candidates for developing new anti-inflammatory drugs.
Anticonvulsant Activities : The synthesis of new Mannich bases derived from this compound and their evaluation for anticonvulsant activity was studied by (Aytemir et al., 2004). The findings indicate potential applications in treating seizures or epilepsy.
Pharmacological Profile Development : A study by (Menegatti et al., 2003) described the synthesis and pharmacological profile of novel compounds, suggesting their use in developing new drugs with specific receptor targets.
Mechanism of Action
Target of Action
Compounds with a piperazine moiety are known to interact with a variety of targets, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
Piperazine derivatives are known to modulate the pharmacokinetic properties of drug substances . The interaction of the compound with its targets and the resulting changes would depend on the specific target it binds to.
Biochemical Pathways
Piperazine derivatives are known to be involved in a variety of disease states, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the piperazine moiety can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Some piperazine derivatives have been reported to exhibit good antibacterial activity .
Biochemical Analysis
Biochemical Properties
Piperazine derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the piperazine derivative .
Cellular Effects
Piperazine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Piperazine derivatives have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-(3-chlorophenyl)-5-methyl-4-(piperazin-1-ylmethyl)-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O/c1-11-14(10-19-7-5-17-6-8-19)18-15(20-11)12-3-2-4-13(16)9-12/h2-4,9,17H,5-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMMLWUTYVFXMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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